![molecular formula C14H12N2O2S B2555609 1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)- CAS No. 1186501-89-2](/img/structure/B2555609.png)
1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-
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Overview
Description
“1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were synthesized . Among them, compound 4h exhibited potent FGFR inhibitory activity .
Molecular Structure Analysis
The molecular structure of “1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-” is complex. It consists of a pyrrole ring fused to a pyridine . The molecular weight of the compound is 118.1359 .
Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .
Scientific Research Applications
Synthetic Methodology Development
1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)- compounds have been utilized in the development of synthetic methodologies. For example, a palladium-catalyzed decarboxylative Suzuki and Heck couplings process was developed for the synthesis of 2-aryl/alkenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines. This method offers a pathway for the protodecarboxylation of azaindole carboxylic acids under reaction conditions, indicating its potential in synthetic organic chemistry (Suresh et al., 2013). Another study explored the sulfonation of various 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile, providing a clean and operationally simple protocol for synthesizing corresponding sulfonyl chlorides and various sulfonamide derivatives (Janosik et al., 2006).
Biological and Medicinal Chemistry
1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and biologically evaluated as c-Met inhibitors, showcasing their potential in medicinal chemistry. The synthesis and enzyme assay of these compounds, particularly their kinase inhibition capabilities, underscore their relevance in the development of novel 7-azaindole and 7-azaindazole derivatives (Liu et al., 2016). Additionally, 1-aryl-5-methoxypyrrolones, a class of compounds derived from 1H-pyrrolo[2,3-b]pyridine structures, were used as synthons for fused heterocycles, highlighting their significance in the synthesis of complex molecular frameworks (El-Nabi, 2002).
Catalysis and Chemical Transformations
Compounds related to 1H-pyrrolo[2,3-b]pyridine have been used in catalysis. For instance, an acidic ionic liquid was used as an efficient catalyst for the synthesis of a variety of pyrrole derivatives via a one-pot, three-component condensation process, demonstrating its utility in green chemistry and catalysis (Luo et al., 2014).
Structural and Material Chemistry
The compound and its derivatives have been studied for their molecular conformations and interactions. For example, studies on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines revealed insights into their molecular conformations and hydrogen bonding, contributing to the understanding of molecular structure in solid-state chemistry (Sagar et al., 2017).
Mechanism of Action
Target of Action
The primary targets of the compound “1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-” are the Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors .
Mode of Action
The compound “1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-” exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The activation of the FGFR signaling pathway by “1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-” results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
It is known that the compound has a low molecular weight, which could be beneficial to its bioavailability .
Result of Action
In vitro, “1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-” has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Safety and Hazards
Safety information for “1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-(benzenesulfonyl)-3-methylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-10-16(14-13(11)8-5-9-15-14)19(17,18)12-6-3-2-4-7-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDQEJSFPUINSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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